molecular formula C13H12BrN3O B2916256 N-(3-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2380069-38-3

N-(3-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2916256
CAS No.: 2380069-38-3
M. Wt: 306.163
InChI Key: VNFWTDDDJSSSFJ-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a dimethylpyrimidine carboxamide structure. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the reaction of 3-bromoaniline with 5,6-dimethylpyrimidine-4-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide under reflux conditions .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted phenyl derivatives.

    Oxidation Reactions: Corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Corresponding amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

N-(3-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the pyrimidine core provides the necessary structural framework for activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Uniqueness: N-(3-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific combination of a bromophenyl group with a dimethylpyrimidine carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(3-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-5-3-4-10(14)6-11/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFWTDDDJSSSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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